Methyl 5-ethoxy-3-oxopentanoate
Description
Properties
CAS No. |
18230-00-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 5-ethoxy-3-oxopentanoate |
InChI |
InChI=1S/C8H14O4/c1-3-12-5-4-7(9)6-8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
IEQYRERHTRFHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: 5-ethoxy-3-oxopentanoic acid.
Reduction: 5-ethoxy-3-hydroxypentanoate.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 5-ethoxy-3-oxopentanoate serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized in:
- Building Block for Complex Molecules : It is often employed in the synthesis of larger organic frameworks, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable precursor in synthetic pathways.
Medicinal Chemistry
The compound is involved in the synthesis of biologically active molecules, which are essential for drug discovery and development:
- Pharmaceutical Intermediates : this compound is used to create intermediates that can lead to the development of new therapeutic agents.
- Drug Development : Research has indicated its potential in synthesizing compounds with anti-cancer properties and other therapeutic effects.
Industrial Applications
In industrial settings, this compound is utilized for producing various chemicals:
- Chemical Manufacturing : It plays a role in the production of esters and other derivatives used in manufacturing processes.
- Material Science : Its derivatives can be used to create polymers and other materials with specific properties.
Table of Reactions
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Alcohols | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted esters | Amines, thiols under acidic/basic conditions |
Case Study 1: Synthesis of Antitumor Agents
Research has demonstrated that this compound can be used as a precursor for synthesizing antitumor agents. Compounds derived from this ester have shown promising results against cancer cell lines while exhibiting lower cardiotoxicity compared to traditional chemotherapeutics.
Case Study 2: Development of Agrochemicals
In agricultural chemistry, derivatives of this compound have been investigated for their efficacy as pesticides and herbicides. Studies indicate that these compounds can enhance crop yield while minimizing environmental impact.
Mechanism of Action
The mechanism of action of methyl 5-ethoxy-3-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethoxy and oxo groups, which can engage in various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-ethoxy-3-oxopentanoate belongs to a family of β-keto esters with varying substituents and chain lengths. Below is a systematic comparison with structurally related compounds, supported by data from the evidence:
Table 1: Structural and Physical Properties of Selected β-Keto Esters
Key Observations
Substituent Effects: The ethoxy group in this compound increases its lipophilicity compared to the methoxy analog (Methyl 5-methoxy-3-oxopentanoate) . This difference may influence solubility in organic solvents and biological membrane permeability. Shorter-chain analogs like methyl acetoacetate (C₅) exhibit lower molecular weights and simpler reactivity profiles, often serving as benchmarks for β-keto ester chemistry .
Reactivity: All β-keto esters share keto-enol tautomerism, enabling participation in Claisen condensations and Michael additions. However, the ethoxy group in this compound may stabilize enolate intermediates differently compared to methoxy or acetyl substituents .
Synthetic Utility: this compound’s synthesis likely parallels methods for compounds like Methyl 5-(benzylamino)-3-oxopentanoate (CAS 1257509-93-5), which involves multi-step substitution or esterification reactions . In contrast, methyl acetoacetate is synthesized via simpler esterification of acetoacetic acid, highlighting the complexity introduced by the ethoxy group in the target compound .
Analytical Comparisons
- Spectroscopy: NMR data for analogs (e.g., compound 8 in ) show characteristic peaks for ethoxy/methoxy groups (δ 3.70 ppm for methoxy ), which would differ slightly in this compound due to the ethoxy substituent’s chemical environment.
- Chromatography : Methods like HPLC or GC used for methyl acetoacetate analysis could be adapted for the target compound, though retention times would vary due to increased hydrophobicity.
Biological Activity
Methyl 5-ethoxy-3-oxopentanoate is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 174.19 g/mol. The compound features an ethoxy group, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.19 g/mol |
| Density | 1.04 g/cm³ |
| Flash Point | 71 °C |
| Storage Temperature | 2-30 °C |
This compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways. It is believed to modulate enzyme activities and influence metabolic processes, particularly those related to energy production and oxidative stress management.
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage caused by reactive oxygen species (ROS). For instance, a study demonstrated that the compound effectively reduced lipid peroxidation in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In vitro experiments revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in treating inflammatory conditions .
Study on Antioxidant Activity
A study conducted on the antioxidant capacity of this compound involved assessing its effects on human fibroblast cells exposed to oxidative stress. The results indicated a dose-dependent reduction in oxidative markers, highlighting the compound's protective role against cellular damage.
In Vivo Anti-inflammatory Study
In an animal model of inflammation, this compound was administered to assess its anti-inflammatory properties. The results showed a significant decrease in paw edema and inflammatory cytokine levels compared to the control group, supporting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-ethoxy-3-oxopentanoate, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React 5-ethoxy-3-oxopentanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or GC-MS .
- Claisen Condensation : Use ethyl acetoacetate derivatives with methyl esters under basic conditions (e.g., NaOCH₃). Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .
- Purification : Distill under reduced pressure (48–97 mm Hg) to isolate the product, and confirm purity via HPLC-UV (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are suitable for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- HPLC-ESI-TOF/MS : Use a reverse-phase column with ESI in positive ion mode for accurate mass determination. Calibrate with reference standards to resolve isobaric interferences .
- NMR : Assign peaks using ¹H (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.6–3.8 ppm for methoxy) and ¹³C NMR (δ 170–210 ppm for ketone/ester carbonyls). Compare with databases like PubChem or SciFinder .
Q. How can researchers ensure stability during storage of this compound?
- Protocol :
- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the β-keto ester group.
- Monitor degradation via periodic HPLC analysis (retention time shifts indicate decomposition) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Experimental Design :
- Use isotopic labeling (e.g., ¹⁸O in the ethoxy group) to track substitution pathways via MS/MS fragmentation patterns.
- Perform kinetic studies under varying pH (4–10) to identify rate-determining steps. DFT calculations (e.g., Gaussian) can model transition states .
Q. How can spectroscopic discrepancies (e.g., conflicting NMR shifts) in this compound derivatives be resolved?
- Approach :
- Synthesize analogs with systematic substituent variations (e.g., replacing ethoxy with methoxy) to isolate electronic effects.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with computational chemical shift predictions (e.g., ACD/Labs) .
Q. What degradation pathways dominate under hydrolytic conditions, and how can they be suppressed?
- Study Design :
- Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Identify hydrolysis products (e.g., 5-ethoxy-3-oxopentanoic acid).
- Introduce steric hindrance (e.g., bulky alkyl groups) or electron-withdrawing substituents to stabilize the ester moiety .
Q. How do solvent polarity and temperature affect the keto-enol tautomerism of this compound?
- Methodology :
- Use variable-temperature ¹H NMR in DMSO-d₆ and CDCl₃ to quantify enol content.
- Correlate with Kamlet-Taft solvent parameters to model polarity effects. DFT calculations can predict tautomeric equilibria .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
